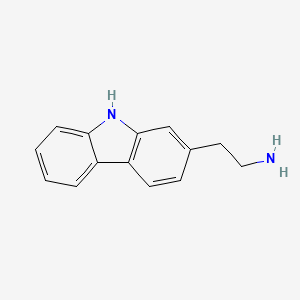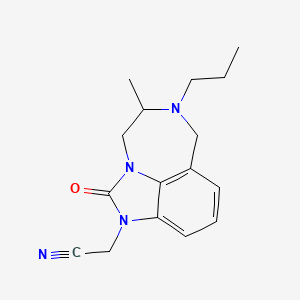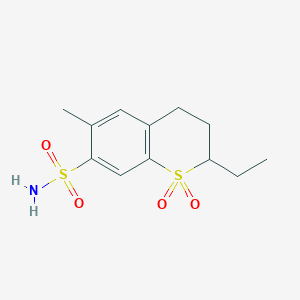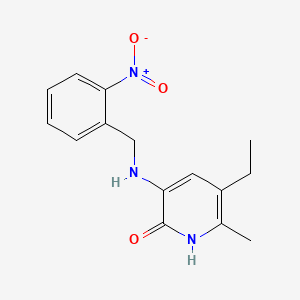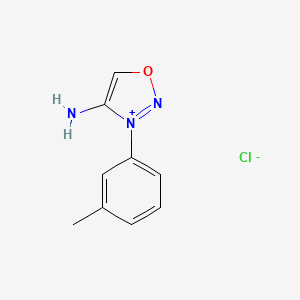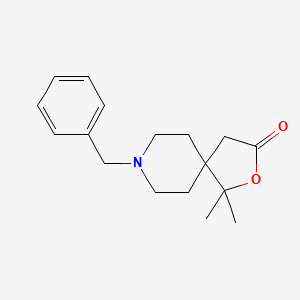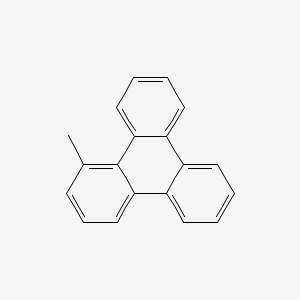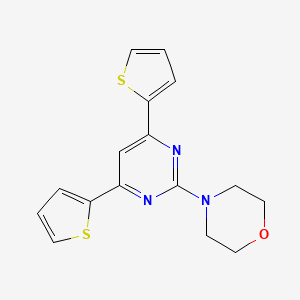![molecular formula C26H18ClF2N5O8S2 B12796175 2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- CAS No. 68413-53-6](/img/structure/B12796175.png)
2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorhexidine , is a broad-spectrum antimicrobial agent widely used in healthcare and industrial applications. It is particularly known for its effectiveness in disinfecting skin and mucous membranes, making it a staple in surgical and dental practices .
准备方法
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of Chlorhexidine involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is closely monitored to maintain the quality and purity of the final product .
化学反应分析
Types of Reactions
Chlorhexidine undergoes several types of chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the antimicrobial properties of Chlorhexidine.
Substitution: Chlorhexidine can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of Chlorhexidine, which may have altered antimicrobial properties or other chemical characteristics .
科学研究应用
Chlorhexidine is extensively used in scientific research due to its broad-spectrum antimicrobial properties. Some key applications include:
Chemistry: Used as a disinfectant in laboratory settings to maintain sterile conditions.
Biology: Employed in cell culture and microbiology labs to prevent contamination.
Medicine: Utilized in surgical scrubs, hand sanitizers, and wound care products.
Industry: Applied in the manufacturing of antiseptic products and preservatives.
作用机制
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets a broad range of pathogens, including bacteria, yeasts, and viruses .
相似化合物的比较
Similar Compounds
- Hexachlorophene
- Triclosan
- Povidone-iodine
Uniqueness
Chlorhexidine is unique due to its broad-spectrum activity and low toxicity, making it suitable for a wide range of applications. Unlike some other antimicrobial agents, Chlorhexidine is effective against both gram-positive and gram-negative bacteria, as well as certain viruses and fungi .
属性
CAS 编号 |
68413-53-6 |
|---|---|
分子式 |
C26H18ClF2N5O8S2 |
分子量 |
666.0 g/mol |
IUPAC 名称 |
1-amino-4-[2-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-4-methyl-6-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C26H18ClF2N5O8S2/c1-10-6-11(9-31-25-19(27)24(28)33-26(29)34-25)21(16(7-10)44(40,41)42)32-14-8-15(43(37,38)39)20(30)18-17(14)22(35)12-4-2-3-5-13(12)23(18)36/h2-8,32H,9,30H2,1H3,(H,31,33,34)(H,37,38,39)(H,40,41,42) |
InChI 键 |
JMKBMSGQZSPJOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)CNC5=C(C(=NC(=N5)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

